molecular formula C16H28N2O6S B3945946 1-(3-cyclohexen-1-ylmethyl)-4-(propylsulfonyl)piperazine oxalate

1-(3-cyclohexen-1-ylmethyl)-4-(propylsulfonyl)piperazine oxalate

Cat. No. B3945946
M. Wt: 376.5 g/mol
InChI Key: MCCUTERFEZNREN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-cyclohexen-1-ylmethyl)-4-(propylsulfonyl)piperazine oxalate is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its unique properties, which make it a valuable tool for studying various biological processes. In

Mechanism of Action

The mechanism of action of 1-(3-cyclohexen-1-ylmethyl)-4-(propylsulfonyl)piperazine oxalate is not fully understood. However, it is believed that this compound acts as a modulator of neurotransmitter receptors. Specifically, it has been shown to act as a partial agonist at the dopamine D2 receptor and a partial antagonist at the serotonin 5-HT2A receptor. Additionally, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In terms of its effects on neurotransmitter receptors, this compound has been shown to modulate the release of dopamine and serotonin in the brain. Additionally, this compound has been shown to have analgesic and anti-inflammatory effects, which may be due to its inhibition of COX-2 activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-cyclohexen-1-ylmethyl)-4-(propylsulfonyl)piperazine oxalate in lab experiments is its ability to modulate the activity of neurotransmitter receptors. This makes it a valuable tool for studying the role of these receptors in various biological processes. Additionally, this compound has been shown to have analgesic and anti-inflammatory effects, which may be useful in the study of pain and inflammation.
However, there are also some limitations to using this compound in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, this compound may have off-target effects on other biological processes, which could complicate the interpretation of results.

Future Directions

There are several future directions for the study of 1-(3-cyclohexen-1-ylmethyl)-4-(propylsulfonyl)piperazine oxalate. One direction is to further investigate its mechanism of action and how it modulates the activity of neurotransmitter receptors. Another direction is to explore its potential use in the treatment of pain and inflammation, as well as other conditions that involve dysregulation of neurotransmitter receptors. Additionally, this compound could be used to develop new drugs that target specific neurotransmitter receptors and have fewer side effects than current medications.

Scientific Research Applications

1-(3-cyclohexen-1-ylmethyl)-4-(propylsulfonyl)piperazine oxalate has been used in various scientific research applications. One of the most common uses of this compound is in the study of neurotransmitters and their receptors. This compound has been shown to modulate the activity of several neurotransmitter receptors, including the dopamine D2 receptor and the serotonin 5-HT2A receptor. Additionally, this compound has been used in the study of pain and inflammation, as it has been shown to have analgesic and anti-inflammatory effects.

properties

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-4-propylsulfonylpiperazine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2S.C2H2O4/c1-2-12-19(17,18)16-10-8-15(9-11-16)13-14-6-4-3-5-7-14;3-1(4)2(5)6/h3-4,14H,2,5-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCUTERFEZNREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2CCC=CC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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